molecular formula C23H24N2O4S B1226147 7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-N-(2-oxo-3-thiolanyl)-6,8-dihydroquinoline-3-carboxamide

7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-N-(2-oxo-3-thiolanyl)-6,8-dihydroquinoline-3-carboxamide

Cat. No. B1226147
M. Wt: 424.5 g/mol
InChI Key: XFUCGEALYDLJRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-N-(2-oxo-3-thiolanyl)-6,8-dihydroquinoline-3-carboxamide is a member of quinolines.

Scientific Research Applications

Synthesis and Structural Analysis

  • Methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, related to the queried compound, have been synthesized and analyzed using X-ray structural analysis. This process involves the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids (Rudenko et al., 2013).

Cytotoxic Activity

  • A study on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives showed that they exhibit cytotoxic activity. These compounds were synthesized from aminoanthraquinones and evaluated for their effects on colon tumors in mice (Bu et al., 2001).

Antimicrobial Activity

  • N-{5-[(2-Chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, structurally similar to the queried compound, have been synthesized and screened for their antibacterial and antifungal activities against various microorganisms (Desai et al., 2011).

Bioisosteric Replacements for Analgesic Properties

  • Research on bioisosteric replacements in N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides demonstrated that such modifications can enhance analgesic properties. This indicates the potential of structural analogs of the queried compound in pain management (Ukrainets et al., 2016).

Synthesis and Transformations

  • Studies have explored the synthesis and transformations of 3-oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid derivatives, which could be relevant to understanding the chemical behavior of the queried compound (Dyachenko & Vovk, 2012).

Regioselectivity in Reactions

  • The N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide was investigated to understand its regioselective ethylation reaction, which is pertinent to the synthesis and modification of compounds like the queried chemical (Batalha et al., 2019).

properties

Product Name

7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-N-(2-oxo-3-thiolanyl)-6,8-dihydroquinoline-3-carboxamide

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-N-(2-oxothiolan-3-yl)-6,8-dihydroquinoline-3-carboxamide

InChI

InChI=1S/C23H24N2O4S/c1-13-4-6-14(7-5-13)25-18-11-23(2,3)12-19(26)15(18)10-16(21(25)28)20(27)24-17-8-9-30-22(17)29/h4-7,10,17H,8-9,11-12H2,1-3H3,(H,24,27)

InChI Key

XFUCGEALYDLJRD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C3=C(C=C(C2=O)C(=O)NC4CCSC4=O)C(=O)CC(C3)(C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=C(C2=O)C(=O)NC4CCSC4=O)C(=O)CC(C3)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-N-(2-oxo-3-thiolanyl)-6,8-dihydroquinoline-3-carboxamide
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7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-N-(2-oxo-3-thiolanyl)-6,8-dihydroquinoline-3-carboxamide
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7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-N-(2-oxo-3-thiolanyl)-6,8-dihydroquinoline-3-carboxamide
Reactant of Route 4
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7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-N-(2-oxo-3-thiolanyl)-6,8-dihydroquinoline-3-carboxamide
Reactant of Route 5
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7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-N-(2-oxo-3-thiolanyl)-6,8-dihydroquinoline-3-carboxamide
Reactant of Route 6
7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-N-(2-oxo-3-thiolanyl)-6,8-dihydroquinoline-3-carboxamide

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